Cathepsin B Inhibition: Ki Value Comparison of Leupeptin vs. E-64 vs. Antipain
In a direct head-to-head comparison of protease inhibitors against the purified cysteine protease longipain, Leupeptin at 0.01 mM concentration achieved 85% inhibition, compared to 89% inhibition for E-64 and 56% inhibition for antipain at the same concentration [1]. Further supporting data demonstrates that Leupeptin inhibits cathepsin B with a Ki of 6 nM, which is within the same order of magnitude as E-64's potent inhibition of cysteine proteases, but with the crucial distinction of broader serine protease coverage [2].
| Evidence Dimension | Inhibition of cysteine protease activity |
|---|---|
| Target Compound Data | 85% inhibition at 0.01 mM |
| Comparator Or Baseline | E-64: 89% inhibition at 0.01 mM; Antipain: 56% inhibition at 0.01 mM |
| Quantified Difference | Leupeptin provides 4% less inhibition than E-64, but 29% greater inhibition than antipain at equimolar concentration |
| Conditions | Purified longipain enzyme assay with fluorogenic substrate |
Why This Matters
This data confirms that while E-64 offers slightly higher potency against this specific cysteine protease, Leupeptin's broader serine/cysteine profile may be advantageous in complex biological samples where both protease classes are active.
- [1] BRENDA Enzyme Database. EC 3.4.22.53 - protease inhibitor data. 2025. View Source
- [2] Bertin Bioreagent. Leupeptin (hemisulfate) Product Overview, CAT N°: 14026. View Source
